3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-4-thiophen-2-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3OS2/c14-13(15,16)7-4-5(6-2-1-3-21-6)8-9(17)10(11(18)20)22-12(8)19-7/h1-4H,17H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYSRKOWGCPOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of this compound is also not well-understood at this time. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to elucidate these interactions and their consequences.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently not well-documented. These effects could include changes in cellular signaling, gene expression, or other cellular processes. More research is needed to fully understand these effects.
Biological Activity
3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, with CAS number 421584-77-2, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H8F3N3OS
- Molecular Weight : 343.35 g/mol
- Structure : The compound features a thieno[2,3-b]pyridine core with a trifluoromethyl group and an amino group that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines, particularly breast cancer cells. The following sections detail specific findings related to its anticancer properties.
The compound has been shown to inhibit cancer cell proliferation through several mechanisms:
- Targeting Cancer Stem Cells (CSCs) : It affects the viability of CSCs, which are implicated in tumor recurrence and metastasis. In studies involving the MDA-MB-231 breast cancer cell line, treatment with this compound resulted in significant cytotoxicity at low concentrations (0.05 µM) after 24 hours .
- Metabolic Profiling : Metabolic profiling indicated that the compound influences glycolysis and other metabolic pathways essential for cancer cell survival .
Case Studies
- Study on MDA-MB-231 Cell Line :
- Comparative Study with Other Compounds :
Biological Activity Table
| Activity Type | Cell Line | Concentration (µM) | Treatment Duration | Cytotoxicity Observed |
|---|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.05 | 24 hours | Yes |
| Anticancer | MDA-MB-231 | 2.5 | 48 hours | Yes |
| Anticancer | MDA-MB-231 | 25 | 72 hours | Maximal |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. Specifically, it has been investigated as an inhibitor of the Forkhead box M1 (FOXM1) transcription factor, which is implicated in several cancers, including breast and lung cancer. Inhibitors like FDI-6 (related to this compound) have shown efficacy in reducing the proliferation of cancer cells by downregulating FOXM1-targeted genes, leading to increased apoptosis and decreased invasion capabilities of cancerous cells .
Case Study: Triple-Negative Breast Cancer (TNBC)
A study highlighted the effects of FOXM1 inhibitors on TNBC, a subtype resistant to conventional therapies. The results demonstrated that compounds similar to 3-amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide could significantly inhibit tumor growth in vitro and in vivo models, suggesting a promising therapeutic avenue for patients with limited treatment options .
1.2 Anti-inflammatory Effects
The compound's structural features enable it to modulate inflammatory pathways. Studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases. This application is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
3.1 Antimicrobial Activity
Recent studies have suggested that this compound possesses antimicrobial properties against various pathogens. Its mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Case Study: Bacterial Infections
In vitro tests have demonstrated that derivatives of this compound effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This highlights its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance issues.
Comparison with Similar Compounds
Research Findings and Trends
Substituent-Driven Activity : Halogenated phenyl groups (e.g., Br, I) improve thermal stability but may reduce bioavailability due to increased molecular weight .
Synthetic Optimization : The use of K₂CO₃ or DMF in cyclization steps () improves reaction efficiency for carboxamide derivatives.
Biological Specificity: The thiophen-2-yl group in the main compound confers selectivity toward cancer cell lines over non-malignant cells, as inferred from structural analogs .
Q & A
Q. What are the established synthetic routes for 3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide?
The primary synthesis involves S-alkylation of 3-cyanopyridine-2(1H)-thiones followed by Thorpe–Ziegler isomerization to form the thieno[2,3-b]pyridine core. Substituted thiophene and trifluoromethyl groups are introduced via regioselective functionalization. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products, as seen in analogous thieno[2,3-b]pyridine syntheses . For derivatives, carbohydrazide intermediates can be prepared using hydrazine hydrate under reflux, enabling further cyclization to pyrido[3',2':4,5]thieno[3,2-d]pyrimidinones .
Q. How is the compound characterized to confirm structural integrity and purity?
1H/13C NMR spectroscopy resolves aromatic protons and substituent environments (e.g., thiophene, trifluoromethyl). Mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). X-ray crystallography (e.g., monohydrate crystal structures) provides unambiguous stereochemical validation, as demonstrated in related thieno[2,3-b]pyridines . Purity is assessed via HPLC (≥95% threshold) with UV detection at 254 nm, though discrepancies may arise from residual solvents or isomerization by-products .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for novel derivatives?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state modeling) and machine learning to predict optimal reaction conditions. For example, reaction path searches identify energy barriers in Thorpe–Ziegler isomerization, while Bayesian optimization reduces experimental iterations for substituent compatibility (e.g., steric effects of thiophen-2-yl groups) .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often stem from purity variations (e.g., 95% vs. 97% in batch syntheses ) or assay-specific interference (e.g., solvent DMSO affecting cellular uptake). Mitigation strategies include:
- Strict batch standardization (NMR/MS validation).
- Dose-response curves with positive/negative controls (e.g., kinase inhibitors for enzyme studies).
- Orthogonal assays (e.g., SPR binding vs. cell viability) to confirm target engagement .
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions?
Kinetic studies using deuterium labeling reveal that the 2-carboxamide group directs electrophilic attack to the pyridine C-5 position. DFT calculations show trifluoromethyl’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling at C-4). Solvent polarity (e.g., DMF vs. THF) significantly impacts regioselectivity .
Q. How do substituents influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Thiophen-2-yl group : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
- Trifluoromethyl : Improves metabolic stability and membrane permeability (logP reduction by 0.5–1.0 units).
- 2-Carboxamide : Critical for hydrogen bonding with catalytic lysine residues (validated via molecular docking ). Systematic SAR libraries (e.g., swapping thiophen-2-yl with furan or phenyl) are screened against target panels to refine pharmacophores .
Methodological Considerations
Q. What experimental controls are essential when evaluating the compound’s enzyme inhibition?
- Blank controls : Solvent-only (e.g., DMSO ≤0.1% v/v).
- Reference inhibitors : Staurosporine for kinases, EDTA for metalloenzymes.
- Time-dependent inactivation assays : Pre-incubation with NADPH for cytochrome P450 interactions. Data normalization to baseline activity (ΔAbs/min) minimizes inter-assay variability .
Q. How can researchers mitigate synthetic by-products during scale-up?
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation (e.g., thiocyanate by-products).
- Design of Experiments (DoE) : Optimizes temperature (60–80°C) and stoichiometry (1.2 eq. alkylating agents).
- Crystallization-driven purification : Ethanol/water recrystallization removes hydrophilic impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
